

chemical structure and properties of 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde

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Compound of Interest

Compound Name:	3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
Cat. No.:	B187627

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An In-depth Technical Guide to 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde

Abstract

This technical guide provides a comprehensive overview of **3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde**, a key organic molecule featuring a photolabile protecting group (PPG). This compound, often referred to as "caged" vanillin, integrates the well-established vanillin scaffold with a light-sensitive ortho-nitrobenzyl (ONB) ether. The ONB group allows for the precise spatiotemporal release of the parent vanillin molecule upon irradiation with UV light. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical structure, properties, synthesis, and the mechanism of its core functionality. Furthermore, it details experimental protocols for its synthesis and photolytic cleavage, highlighting its significance and application in fields requiring controlled release of bioactive molecules.

Introduction: The Dawn of Spatiotemporal Control

In the realms of synthetic chemistry, cell biology, and pharmacology, the ability to control chemical and biological processes with precision is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools that offer unparalleled spatiotemporal control over the release of active molecules.^[1] By masking a specific functional group on a molecule, a PPG renders it inert until its removal is triggered by a pulse of light.^[2]

Among the most pioneering and widely utilized PPGs is the ortho-nitrobenzyl (ONB) group.[\[1\]](#)

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde is a prime exemplar of this technology. It consists of a vanillin molecule where the phenolic hydroxyl group is protected by a 2-nitrobenzyl ether linkage. Vanillin and its derivatives are not only important flavor compounds but also serve as versatile precursors in the synthesis of pharmaceuticals and other fine chemicals. By "caging" the reactive hydroxyl group, this compound allows researchers to introduce a protected vanillin moiety into a system and then, at a desired moment and location, liberate it using a focused light source, enabling precise initiation of subsequent reactions or biological events.

This guide delves into the core scientific principles of this molecule, from its synthesis to its light-induced activation, providing the technical foundation necessary for its successful application in advanced research and development.

Chemical Structure and Physicochemical Properties

The structure of **3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde** combines three key functional components: a benzaldehyde ring derived from vanillin, a methoxy group (ortho to the aldehyde), and the pivotal 2-nitrobenzyloxy ether at the para-position.

Figure 1: Chemical Structure of **3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde**.

Physicochemical Data

The properties of this molecule are crucial for its handling, storage, and application in experimental setups.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ NO ₅	[3]
Molecular Weight	287.27 g/mol	[3]
Appearance	Expected to be a pale yellow or off-white solid	Analogous Compounds[4]
Melting Point	Not explicitly reported, but the similar para-isomer melts at 140-142 °C.	[4]
Solubility	Soluble in common organic solvents like acetonitrile, DMF, DMSO, and ethyl acetate. Sparingly soluble in water.	General knowledge
CAS Number	Not assigned; the para-isomer is 90033-68-2	[4]

Synthesis and Purification

The most direct and efficient method for preparing **3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde** is the Williamson ether synthesis. This classic SN₂ reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[5][6] In this case, the phenoxide is generated from vanillin (4-hydroxy-3-methoxybenzaldehyde), and the alkyl halide is 2-nitrobenzyl bromide.

Causality of Experimental Design

- **Choice of Base:** A moderately strong base like potassium carbonate (K₂CO₃) or a weaker organic base like pyridine is sufficient to deprotonate the phenolic hydroxyl group of vanillin. [4][7] The acidity of this proton is enhanced by the electron-withdrawing aldehyde group. Using an excessively strong base (e.g., NaH) is unnecessary and could promote side reactions.
- **Choice of Solvent:** A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal.[7] These solvents effectively solvate the cation of the base (e.g., K⁺) while

leaving the phenoxide nucleophile relatively "naked" and highly reactive, thus accelerating the SN2 reaction.[5]

- Reactant Stoichiometry: A slight excess of the alkylating agent (2-nitrobenzyl bromide) can be used to ensure complete consumption of the vanillin, but a near 1:1 stoichiometry is often effective.
- Temperature: Heating the reaction to reflux is typically required to provide sufficient activation energy for the reaction to proceed at a practical rate.[4]

Figure 2: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from a validated procedure for the analogous para-isomer and is considered a reliable method for this synthesis.[4]

- Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.52 g, 10 mmol) and anhydrous acetonitrile (100 mL). Stir until the vanillin is fully dissolved.
- Base Addition: Add potassium carbonate (2.07 g, 15 mmol) to the solution. Stir the suspension for 15 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.
- Alkylating Agent Addition: In a separate container, dissolve 2-nitrobenzyl bromide (2.16 g, 10 mmol) in anhydrous acetonitrile (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
- Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 hexane:ethyl acetate eluent. The reaction is typically complete within 24 hours, indicated by the disappearance of the vanillin spot.
- Work-up:
 - Allow the reaction mixture to cool to room temperature.

- Filter the solid salts (K_2CO_3 and KBr) and wash the filter cake with a small amount of acetonitrile.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- Pour the resulting residue into ice-water (100 mL). A precipitate should form.
- Purification:
 - Isolate the solid precipitate by vacuum filtration.
 - Wash the solid with cold water.
 - Purify the crude product by recrystallization from a suitable solvent like acetonitrile or an ethanol/water mixture to yield the pure **3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde**.
- Validation: Confirm the identity and purity of the final product using 1H NMR, ^{13}C NMR, and mass spectrometry.

The Photocleavage Mechanism: Releasing the Cage

The core utility of this compound lies in the light-induced cleavage of the benzylic ether bond, which liberates the free vanillin. This process is highly efficient for the ortho-nitrobenzyl group but not its meta or para isomers, a distinction critical to its function.[\[1\]](#)

The photocleavage proceeds via a Norrish Type II-like intramolecular rearrangement upon absorption of UV light (typically in the 300-365 nm range).[\[1\]](#)[\[8\]](#)

- Photon Absorption: The ortho-nitro group absorbs a photon, promoting it to an excited state.
- Intramolecular Hydrogen Abstraction: In the excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon. This step is only possible due to the ortho positioning, which brings the nitro group and benzylic hydrogens into close proximity.
- Rearrangement: A series of rapid electronic and atomic rearrangements occur, forming a transient aci-nitro intermediate.

- Release: This intermediate is unstable and collapses, cleaving the C-O ether bond. This step releases the protected molecule (vanillin) and forms a 2-nitrosobenzaldehyde byproduct.[1]

The quantum yield (Φ), which measures the efficiency of this process, is significantly higher for ortho-nitrobenzyl ethers compared to other isomers, making it the preferred choice for photolabile applications.[1]

Figure 3: Simplified logical flowchart of the o-nitrobenzyl photocleavage mechanism.

Applications and Scientific Context

The ability to release a reactive aldehyde with high spatiotemporal resolution makes **3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde** a valuable tool for various applications:

- Controlled Organic Synthesis: It can be used as a protected starting material in multi-step syntheses. The aldehyde can be unmasked at a specific step without the need for chemical reagents, which could interfere with other functional groups in the molecule.[8]
- Drug Delivery and Pharmacology: As a prodrug strategy, a therapeutic agent could be modified with this "caged" vanillin moiety. The active drug would then be released only in tissues irradiated with light, potentially reducing systemic toxicity and side effects.[9]
- Materials Science: It can be incorporated into polymers or hydrogels to create photoresponsive materials. UV irradiation can trigger the release of the aldehyde, which can then participate in cross-linking reactions or alter the material's chemical properties.
- Cell Biology: "Caged" signaling molecules are used to study fast biological processes. While vanillin itself is not a primary signaling molecule, the principle demonstrated here is widely applied to caged neurotransmitters, nucleotides, and ions.[1][9]

Experimental Protocol: Photolytic Deprotection (Uncaging)

This protocol provides a general methodology for the light-induced cleavage of the protecting group.

- Sample Preparation: Dissolve a known concentration of **3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde** in a UV-transparent solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution if studying biological effects) in a quartz cuvette or vial.
- Irradiation:
 - Use a suitable UV light source. A mercury lamp with a 365 nm filter or a 365 nm LED array are common choices.^[9] The photoreaction can be carried out in biological systems using wavelengths above 300 nm to minimize tissue damage.^[2]
 - Irradiate the sample for a defined period. The time required for complete cleavage depends on the light intensity, quantum yield, and concentration of the compound.
 - Causality: The 300-365 nm range is chosen because it effectively excites the nitroaromatic chromophore without being so energetic as to cause significant damage to other parts of the molecule or biological samples.^[2]
- Monitoring and Analysis:
 - Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC or TLC.
 - The disappearance of the starting material peak/spot and the appearance of new peaks/spots corresponding to vanillin and 2-nitrosobenzaldehyde confirms the reaction.
 - The identity of the products can be confirmed by comparing their retention times (HPLC) or R_f values (TLC) with authentic standards, or by LC-MS analysis.
- Self-Validation: A successful experiment will show a time-dependent decrease in the starting material and a corresponding increase in the expected products, confirming that the observed chemical change is a direct result of the light exposure.

Safety and Handling

- Chemical Safety: Handle **3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde** and its precursors (especially 2-nitrobenzyl bromide, a lachrymator) in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- UV Safety: Protect skin and eyes from exposure to the UV light source used for photolysis. Use appropriate shielding and wear UV-blocking safety glasses.

Conclusion

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde stands as a powerful example of rational chemical design for achieving molecular control. By leveraging the well-defined and efficient photochemistry of the ortho-nitrobenzyl group, this compound provides a gateway for researchers to control the availability of a versatile benzaldehyde building block with a simple pulse of light. Its synthesis is straightforward, and its application spans a wide range of scientific disciplines. As the demand for more precise and non-invasive control mechanisms in chemistry and biology grows, the principles embodied by this "caged" molecule will continue to inspire the development of the next generation of smart materials, targeted therapeutics, and advanced research tools.

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References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. 3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde CAS#: [chemicalbook.com]
- 4. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]

- 9. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications
- PubMed [pubmed.ncbi.nlm.nih.gov]
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